Anticonvulsant ED₅₀ and Protective Index Versus Clinical Standard Carbamazepine
4-Amino-1-phenylpyridin-2(1H)-one (Example 1 in US 6,071,911) demonstrated an oral ED₅₀ of 3.1 mg/kg in the rat maximal electroshock (MES) seizure model, with a neurotoxicity TD₅₀ of 200 mg/kg on the rotorod test, yielding a protective index (PI = TD₅₀/ED₅₀) of approximately 64.5 [1]. In the same study, the standard antiepileptic carbamazepine required 100 mg/kg i.p. in mice to achieve 100% MES protection but concurrently produced 60% rotorod neurotoxicity, while valproate at 100 mg/kg i.p. gave only 10% MES protection with 0% observable neurotoxicity [1]. The target compound achieves meaningful seizure protection at a substantially lower oral dose with a wider margin between efficacy and motor impairment compared to these clinical benchmarks within the identical assay framework.
| Evidence Dimension | Oral anticonvulsant ED₅₀ and protective index (rat) |
|---|---|
| Target Compound Data | ED₅₀ (MES, p.o.) = 3.1 mg/kg; TD₅₀ (rotorod) = 200 mg/kg; PI = 64.5 |
| Comparator Or Baseline | Carbamazepine: 100 mg/kg i.p. → 100% MES protection, 60% neurotoxicity; Valproate: 100 mg/kg i.p. → 10% MES protection, 0% neurotoxicity |
| Quantified Difference | Target ED₅₀ oral is ~32-fold lower than the carbamazepine dose required for full protection; PI of 64.5 exceeds the approximate PI of 1.7 derived for carbamazepine (100/60) from the same study. |
| Conditions | Rat (p.o.) for target ED₅₀; mouse (i.p.) for carbamazepine/valproate; maximal electroshock seizure test and rotorod neurotoxicity assay per Pharmac. Weekblad. Sc.Ed. 14, 132 (1992) |
Why This Matters
A 32-fold lower efficacious oral dose combined with a markedly superior protective index makes this compound a distinctly more favorable anticonvulsant lead than carbamazepine, directly guiding procurement for epilepsy drug discovery programs.
- [1] Lankau H-J, Unverferth K, Arnold T, Bartsch R, Rostock A, Granik V, Grizik S. U.S. Patent 6,071,911 — 4-amino-1-arylpyridin-2-ones and process for making. June 6, 2000. Table 1 and specification lines 137–142. View Source
